Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl ester group at the 5-position, an allyl group at the 1-position, a chlorine atom at the 4-position, and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine with an appropriate β-diketone or β-keto ester to form the pyrazole ring. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.
Chlorination: The next step involves the chlorination of the pyrazole ring. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Allylation: The final step is the allylation of the nitrogen atom at the 1-position. This can be accomplished using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The allyl group can undergo oxidation to form epoxides or reduction to form saturated alkyl groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild conditions.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or hydrogenation catalysts for reduction.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Substitution: Formation of 4-substituted derivatives.
Oxidation: Formation of epoxides or alcohols.
Hydrolysis: Formation of 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the pyrazole ring and the functional groups can facilitate binding to active sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxylate: Similar structure but with different substituents at the 1 and 3 positions.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Lacks the ester group, which affects its solubility and reactivity.
1-Allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the allyl group at the 1-position and the ester group at the 5-position distinguishes it from other pyrazole derivatives, making it a valuable compound for research and development.
Biological Activity
Ethyl 1-allyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound with significant potential in various biological applications. This compound features a pyrazole ring with an allyl group at the 1-position, a chloro substituent at the 4-position, and a methyl group at the 3-position, along with an ethyl ester functionality at the carboxylic acid position (5-position). Its molecular formula is C10H13ClN2O2 and it has a molecular weight of approximately 228.68 g/mol .
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. It is hypothesized that the pyrazole ring contributes to its ability to interact with cellular targets, potentially inhibiting tumor growth .
- Anti-inflammatory Effects : The compound's structural features may allow it to modulate inflammatory pathways, making it a candidate for further investigation in anti-inflammatory therapies .
Anticancer Studies
A study assessing the cytotoxicity of various pyrazole derivatives found that compounds similar to this compound exhibited selective toxicity against human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values suggesting significant potency .
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
A549 | 0.24 | High |
HT-29 | 0.34 | Moderate |
B16 | 0.58 | Low |
Anti-inflammatory Activity
In another study focusing on pyrazole derivatives, this compound was shown to inhibit TNF-alpha production in activated macrophages, indicating its potential as an anti-inflammatory agent. The mechanism appears to involve modulation of signaling pathways related to inflammation .
Comparative Analysis with Other Pyrazole Derivatives
This compound can be compared with other similar compounds to highlight its unique biological properties:
Compound Name | Structure Features | Unique Biological Activity |
---|---|---|
Ethyl 1-methyl-4-chloro-3-pyrazolecarboxylate | Methyl instead of allyl group | Less sterically hindered |
Ethyl 1-(4-chlorobenzyl)-3-methylpyrazolecarboxylate | Benzyl substituent | Potentially different biological activity |
Ethyl 1-(2-nitrophenyl)-3-methylpyrazolecarboxylate | Nitro group at the phenyl position | Increased polarity and potential bioactivity |
Properties
Molecular Formula |
C10H13ClN2O2 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
ethyl 4-chloro-5-methyl-2-prop-2-enylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H13ClN2O2/c1-4-6-13-9(10(14)15-5-2)8(11)7(3)12-13/h4H,1,5-6H2,2-3H3 |
InChI Key |
BFXFUPYSLLRNMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1CC=C)C)Cl |
Origin of Product |
United States |
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